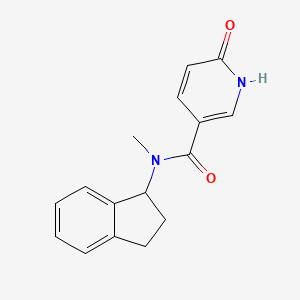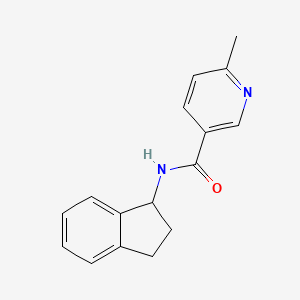
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide, also known as ML346, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. ML346 was first synthesized in 2013 by researchers at the Scripps Research Institute in Florida, USA. Since then, it has been the subject of numerous studies exploring its mechanism of action and potential uses.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to act by modulating the activity of a family of proteins known as sirtuins. Sirtuins are involved in a variety of cellular processes, including DNA repair, metabolism, and inflammation. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to activate sirtuins, which may explain its protective effects in neurons and its anti-cancer properties.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to have several biochemical and physiological effects. In addition to its effects on sirtuins, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to the development of disease. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has also been found to increase the levels of a protein called PGC-1α, which is involved in the regulation of metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying cellular processes. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to be relatively non-toxic, which allows for higher doses to be used in experiments. However, there are also limitations to the use of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide in lab experiments. Its synthesis is complex and requires specialized expertise, which may limit its availability. Additionally, the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide can protect neurons from damage, but further research is needed to determine its efficacy in animal models and humans. Another area of interest is its potential use in the treatment of cancer. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to inhibit the growth of cancer cells, but more research is needed to determine its effectiveness in different types of cancer. Additionally, there is interest in exploring the potential use of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide in the treatment of diabetes and other metabolic disorders. Overall, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is a promising molecule that has the potential to have a significant impact on a variety of diseases.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide involves a multi-step process that begins with the reaction of 6-methyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,3-dihydroindene in the presence of a base to yield the desired product, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide. The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is a challenging process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to have potential therapeutic applications in a variety of diseases, including neurodegenerative disorders, cancer, and diabetes. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide can protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-6-7-13(10-17-11)16(19)18-15-9-8-12-4-2-3-5-14(12)15/h2-7,10,15H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNCRFYZLVQSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
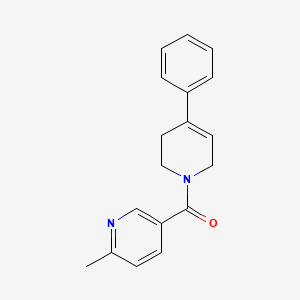
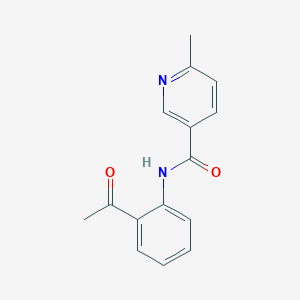

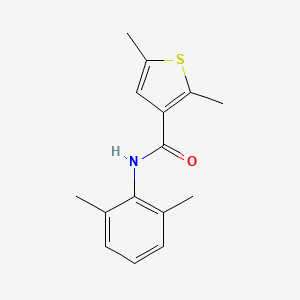
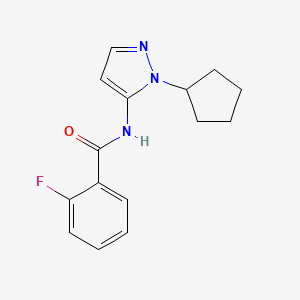
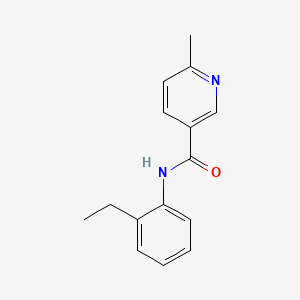
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
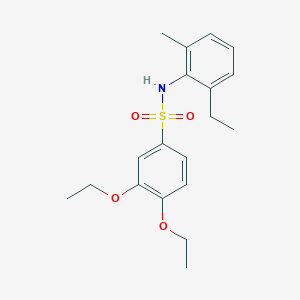
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)
